Myelin Basic Protein (MBP)

Descripción general

Descripción

Myelin Basic Protein (MBP) is one of the most abundant proteins in the myelin sheath, a multilayered membrane that insulates nerve cells in the central nervous system (CNS) and peripheral nervous system (PNS) . MBP is a peripheral membrane-associated protein with a highly disordered structure in an aqueous solution . It is a key autoantigen in autoimmune neurodegeneration and multiple sclerosis .

Synthesis Analysis

MBP is synthesized in oligodendrocytes and Schwann cells . It interacts with cellular proteins involved in the protein translation machinery, as well as in the spatial and temporal regulation of translation . MBP interacts with core ribosomal proteins, RNA helicase Ddx28, and RNA-binding proteins STAU1, TDP-43, ADAR-1, and hnRNP A0, which are involved in various stages of RNA biogenesis and processing .

Molecular Structure Analysis

MBP is an intrinsically disordered protein that lacks a distinct structure in solution . A computational model of MBP has been constructed based on a phylogenetically conserved β-sheet backbone and electron microscopical three-dimensional reconstructions .

Chemical Reactions Analysis

MBP undergoes a range of post-translational modifications (PTMs), including phosphorylation, methylation, or conversion of arginines to citrullines . These modifications can affect the protein’s interaction with the myelin membrane and other proteins .

Physical And Chemical Properties Analysis

MBP is a highly positively charged protein . It is a peripheral membrane-associated protein that lacks a distinct structure in an aqueous solution . It is present in high amounts in the CNS and PNS .

Aplicaciones Científicas De Investigación

Role in Myelin Sheath Formation

Field

Neurobiology

Application

MBP is one of the key structural elements of the myelin sheath, a protective layer that insulates nerve fibers in the central and peripheral nervous systems .

Method

The role of MBP in myelin sheath formation has been studied using various biophysical characterization and bioinformatics techniques .

Results

MBP contributes to the formation and stability of myelin, and it also plays pathophysiological roles in myelin diseases .

Interaction with Other Proteins

Field

Protein Biochemistry

Application

MBP binds to and interacts with several other proteins, such as calmodulin and cytoskeletal proteins .

Method

The interaction of MBP with other proteins has been studied using various biochemical techniques .

Results

MBP has been suggested to play a role in signaling pathways .

Role in Multiple Sclerosis

Field

Medical Research

Application

MBP has autoantigenic properties in multiple sclerosis (MS), a chronic disease that damages the nerve cells in the brain and spinal cord .

Method

The role of MBP in MS has been studied using various molecular biology techniques .

Results

The intracellular interaction network of MBP is still partially deconvoluted due to the unfolded structure, abnormally basic charge, and specific cellular localization .

Role in Lipid Ratio Regulation

Field

Cell Biology

Application

MBP is involved in regulating the protein to lipid ratio of myelin membranes .

Method

The role of MBP in lipid ratio regulation has been studied using various cell biology techniques .

Results

MBP acts as a molecular sieve and inhibits the diffusion of membrane proteins with large cytosolic domains into myelin membrane sheets .

Role as a Substrate for Protein Kinase C

Field

Biochemistry

Application

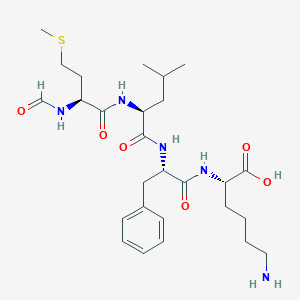

The compound form of MBP, “Myelin Basic Protein (4-14) H-Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu-OH”, is a specific and convenient substrate for protein kinase C (PKC) .

Method

The role of this compound as a substrate for PKC has been studied using various biochemical techniques .

Role in Thermodynamic Analysis

Field

Physical Chemistry

Application

MBP has been used in thermodynamic analysis when adsorbed on liquid crystalline dioleoylphosphatidylcholine monolayer .

Method

The stability and dynamic characteristics of monolayer adsorbed on unsaturated lipid dioleoylphosphatidylcholine (DOPC) with varying concentrations of MBP have been studied using Langmuir technique and atomic force microscope (AFM) observation .

Results

The varying concentration of MBP in the subphase exerts significant effects on the arrangement and conformation of DOPC monolayer .

Role in Fish Neurobiology

Field

Fish Neurobiology

Application

MBP has been studied in the Colombian native fish, red-bellied pacu, Piaractus brachypomus .

Method

Bioinformatic tools were used to identify the phylogenetic relationships, physicochemical characteristics, exons, intrinsically disordered regions, and conserved domains of the protein .

Results

The physicochemical computed features agree with the biological functions of MBP, and basal gene expression was according to the anatomical distribution in the tissues analyzed .

Role in Protein Interaction Landscape

Field

Proteomics

Application

MBP is one of the key autoantigens in autoimmune neurodegeneration and multiple sclerosis particularly .

Method

Formaldehyde-induced cross-linking followed by immunoprecipitation and liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used to elucidate the interaction network of MBP in mammalian cells .

Results

The largest group of MBP-interacting proteins belongs to cellular proteins involved in the protein translation machinery, as well as in the spatial and temporal regulation of translation .

Role as a Marker for Oligodendrocytes and Schwann Cells

Application

MBP serves as a marker for oligodendrocytes and Schwann cells .

Method

Western Blot, Protein Kinase Assay and Phosphatase Activity were used to study the role of MBP as a marker .

Results

MBP appears to play a significant role in the etiology of multiple sclerosis and experimental autoimmune encephalomyelitis .

Role in Membrane Actin-Binding

Field

Cellular Biology

Application

MBP may act as a membrane actin-binding protein, which might allow it to participate in transmission of extracellular signals to the cytoskeleton in oligodendrocytes and tight junctions in myelin .

Method

Various cellular biology techniques were used to study the role of MBP as a membrane actin-binding protein .

Results

MBP is closely linked to both normal nervous system development and neurodegenerative disease .

Role in Protein Kinase Assay

Application

The compound form of MBP, “Myelin Basic Protein (4-14) H-Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu-OH”, can be used for selective assay of protein kinase C in crude tissue extracts .

Method

Various biochemical techniques were used to study the role of this compound as a substrate for protein kinase C .

Role in Autoimmune Neurodegeneration

Results

MBP may be more actively involved in myelination not only as a main building block but also as a self-regulating element .

Role in Protein Interaction Landscape

Application

MBP interacts with core ribosomal proteins, RNA helicase Ddx28 and RNA-binding proteins STAU1, TDP-43, ADAR-1 and hnRNP A0, which are involved in various stages of RNA biogenesis and processing .

Method

Formaldehyde-induced cross-linking followed by immunoprecipitation and liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used to map the protein interaction networks .

Results

MBP binds proteins MAGEB2/D2 associated with neurotrophin receptor p75NTR, involved in pathways that promote neuronal survival and neuronal death .

Role as a Marker for Malignant Schwannomas

Application

Direcciones Futuras

Propiedades

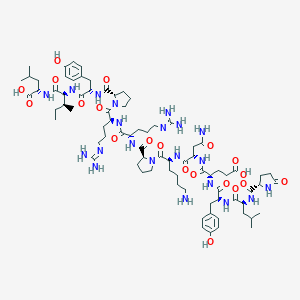

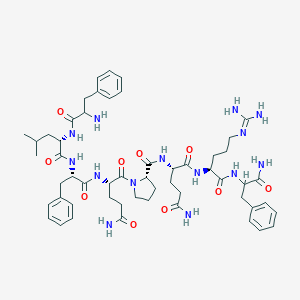

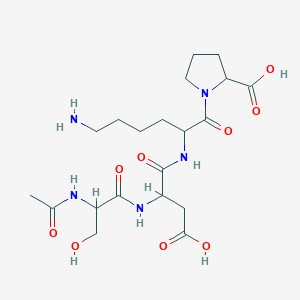

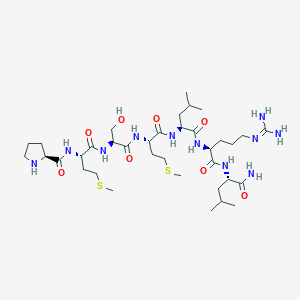

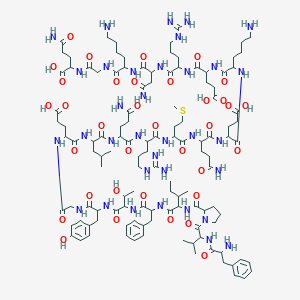

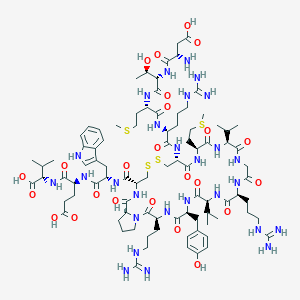

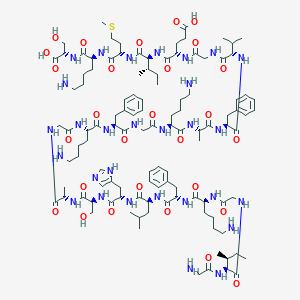

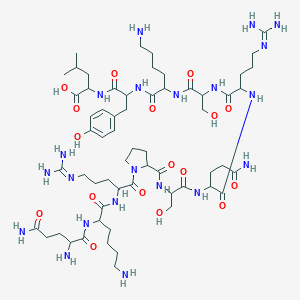

IUPAC Name |

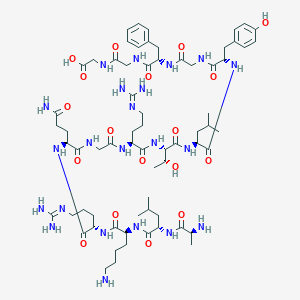

2-[[2-[[6-amino-2-[[2-[[2-[[5-amino-2-[[2-[[1-[2-[[6-amino-2-[(2,5-diamino-5-oxopentanoyl)amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H103N21O17/c1-32(2)28-42(58(97)98)78-53(92)41(29-33-15-17-34(84)18-16-33)77-50(89)37(11-4-6-24-62)74-54(93)43(30-82)79-51(90)38(12-7-25-70-59(66)67)73-52(91)39(20-22-47(65)86)75-55(94)44(31-83)80-56(95)45-14-9-27-81(45)57(96)40(13-8-26-71-60(68)69)76-49(88)36(10-3-5-23-61)72-48(87)35(63)19-21-46(64)85/h15-18,32,35-45,82-84H,3-14,19-31,61-63H2,1-2H3,(H2,64,85)(H2,65,86)(H,72,87)(H,73,91)(H,74,93)(H,75,94)(H,76,88)(H,77,89)(H,78,92)(H,79,90)(H,80,95)(H,97,98)(H4,66,67,70)(H4,68,69,71) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISWVXRQTGLFGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H103N21O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405409 | |

| Record name | Glutaminyllysyl-N~5~-(diaminomethylidene)ornithylprolylserylglutaminyl-N~5~-(diaminomethylidene)ornithylseryllysyltyrosylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Myelin Basic Protein (MBP) | |

CAS RN |

126768-94-3 | |

| Record name | Glutaminyllysyl-N~5~-(diaminomethylidene)ornithylprolylserylglutaminyl-N~5~-(diaminomethylidene)ornithylseryllysyltyrosylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

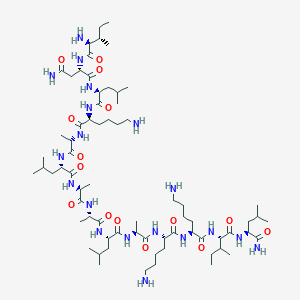

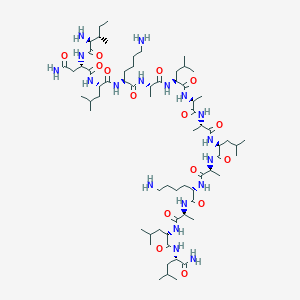

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

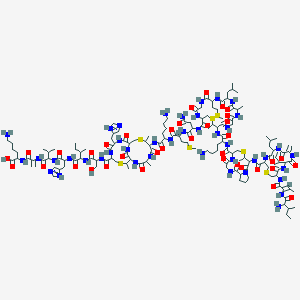

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.